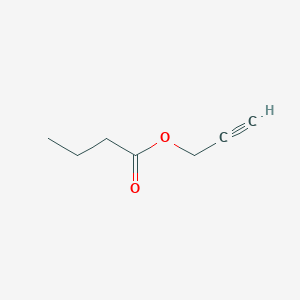

Prop-2-ynyl butanoate

Description

Structure

3D Structure

Properties

CAS No. |

1932-93-0 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

prop-2-ynyl butanoate |

InChI |

InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h2H,3,5-6H2,1H3 |

InChI Key |

JADOFECNZGDUSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC#C |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of Prop 2 Ynyl Butanoate Transformations

Characteristic Reactions of the Alkyne Moiety

The terminal alkyne group of prop-2-ynyl butanoate is a site of high reactivity, readily participating in various addition and coupling reactions.

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole. beilstein-journals.org The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. beilstein-journals.orgacs.org

The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate from this compound. acs.org This intermediate then reacts with the azide in a stepwise manner, leading to a six-membered copper-containing intermediate that subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst. acs.org The use of copper(II) salts in combination with a reducing agent, such as sodium ascorbate, is a common method for generating the active Cu(I) species in situ. beilstein-journals.org Ligands like tris(2-benzimidazolylmethyl)amines can significantly accelerate the reaction. beilstein-journals.org

The versatility of the CuAAC reaction allows for the conjugation of this compound with a wide array of azide-containing molecules, including polymers and biomolecules. acs.orgsigmaaldrich.com For instance, alkyne-terminated polymers prepared using chain transfer agents like (prop-2-ynyl propanoate)yl butyltrithiocarbonate can be coupled with azide-functionalized peptides. sigmaaldrich.com

Table 1: Examples of CuAAC Reactions with Alkyne-Containing Molecules

| Alkyne Reactant | Azide Reactant | Catalyst System | Product Type | Reference |

| Benzyl Azide | (Prop-2-yn-1-yloxy)benzene | CuSO₄, Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazole | beilstein-journals.org |

| Azide-functionalized Peptide | Alkyne-terminated RAFT polymer | Copper(I) | Peptide-Polymer Conjugate | sigmaaldrich.com |

| Glucuronic Acid Azides | Aromatic Scaffolds with Terminal Ethynyl Groups | Copper(I) | Bioactive Glycodendrimers | acs.org |

This table presents examples of CuAAC reactions with various alkynes to illustrate the versatility of the reaction.

The alkyne functionality in this compound can be activated by various transition metals, such as palladium, ruthenium, and cobalt, to undergo a range of transformations. acs.orguwindsor.caunipv.it These reactions often involve the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures.

Palladium-catalyzed reactions, for example, can facilitate the coupling of the alkyne with aryl halides (Sonogashira coupling) or the addition of nucleophiles across the triple bond. acs.org Ruthenium catalysts have been employed in three-component coupling reactions involving propargylic alcohols, 1,3-dicarbonyl compounds, and amines to synthesize substituted pyrroles. thieme-connect.de Cobalt complexes are particularly effective in catalyzing [2+2+2] cycloaddition reactions, where the alkyne can react with two other unsaturated partners (like other alkynes or alkenes) to form substituted aromatic and hydroaromatic systems. uwindsor.ca These cobalt-mediated reactions can be highly chemo- and regioselective. uwindsor.ca

Table 2: Overview of Potential Transition Metal-Mediated Reactions

| Metal Catalyst | Reaction Type | Potential Product from this compound |

| Palladium (Pd) | Aminoarylation of Alkenes | Pyrrolidines |

| Iridium (Ir) | Asymmetric Hydroamination | Chiral Amines |

| Cobalt (Co) | [2+2+2] Cycloaddition | Substituted Benzene Derivatives |

| Ruthenium (Ru) | Three-Component Coupling | Substituted Pyrroles |

This table outlines potential functionalizations of the alkyne moiety based on known transition-metal catalysis with similar substrates.

The electron-rich triple bond of the alkyne in this compound is susceptible to attack by electrophiles. Common electrophilic addition reactions include halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl).

The mechanism of these reactions typically proceeds through a cyclic halonium ion intermediate (in the case of halogenation) or a vinyl cation intermediate (in the case of hydrohalogenation). The regioselectivity of hydrohalogenation follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears a hydrogen atom, and the halide adds to the more substituted carbon. However, the presence of the ester group might influence the electronic properties and thus the regiochemical outcome. For instance, electrophilic cyclization can occur in related N-(3-arylprop-2-ynyl)amides, where an electrophile like N-iodosuccinimide promotes a 6-endo-dig ring closure. thieme-connect.com This suggests that intramolecular participation of the ester's carbonyl oxygen in this compound could potentially lead to cyclic products under certain electrophilic conditions.

Ester Group Reactivity

The butanoate ester group in this compound exhibits reactivity characteristic of carboxylic acid derivatives, primarily centered at the electrophilic carbonyl carbon.

Hydrolysis: The ester can be hydrolyzed to butanoic acid and propargyl alcohol under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This occurs via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the propargyl alkoxide as the leaving group, which is then protonated to yield propargyl alcohol. This process is effectively irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the base.

Acid-Catalyzed Hydrolysis: This is a reversible process. The carbonyl oxygen is first protonated by an acid, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, propargyl alcohol is eliminated as the leaving group. Deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst. wdh.ac.id

Transesterification: This reaction involves the conversion of the prop-2-ynyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide nucleophile attacks the carbonyl carbon, proceeding through a tetrahedral intermediate similar to saponification. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

The carbonyl carbon of the ester is an electrophilic center that can be attacked by various nucleophiles.

Reaction with Organometallic Reagents: Strong nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the ester. The initial nucleophilic addition forms a ketone intermediate after the elimination of the propargyl alkoxide. Since ketones are more reactive than esters towards these reagents, a second equivalent of the organometallic reagent typically adds to the ketone, ultimately yielding a tertiary alcohol upon acidic workup.

Reduction: The ester can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester all the way to 1-butanol (B46404) and propargyl alcohol. The reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the propargyl alkoxide, generating butanal, which is immediately reduced further by another hydride equivalent to 1-butanol. The alkyne group is generally unreactive towards LiAlH₄ under standard conditions.

Mechanistic Elucidation via Kinetic and Spectroscopic Methods

The mechanistic pathways of chemical transformations involving this compound are elucidated through a combination of kinetic studies and advanced spectroscopic techniques. These methods provide critical insights into the reaction progress, allowing for the identification of transition states and the characterization of transient intermediate species.

Transition State Analysis and Reaction Pathway Mapping

While specific, dedicated literature on the transition state analysis of this compound is limited, its potential reaction pathways can be mapped using well-established computational and theoretical models. The dual functionality of the molecule—an ester group and a terminal alkyne—suggests several possible transformation routes, including cycloadditions, rearrangements, and decomposition. The elucidation of these pathways relies heavily on theoretical calculations to determine the energetics of potential transition states.

For a molecule like this compound, potential pathways for investigation would include:

Cycloaddition Reactions: The terminal alkyne is highly susceptible to cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.comuio.no Transition state analysis would focus on the energy barrier for the formation of the triazole ring.

Thermal Decomposition: Analogous to other esters like methyl butanoate, thermal decomposition pathways could involve unimolecular bond scission. acs.org Theoretical studies on methyl butanoate decomposition have utilized methods like G3B3 theory coupled with variational transition state theory to identify the most likely fragmentation patterns and their associated rate constants. acs.org

Isomerization: The propargyl group could potentially undergo rearrangement under specific catalytic conditions. Computational analysis would be essential to map the transition state for such isomerization processes.

Kinetic analysis complements these theoretical studies by experimentally determining reaction rates, which can then be compared to the computationally predicted values to validate a proposed mechanism. nih.govaps.org

Table 1: Illustrative Computational Data for Hypothetical Reaction Pathways of this compound This interactive table provides a hypothetical comparison of calculated activation energies for different potential reaction pathways, demonstrating how transition state analysis is used to predict reaction feasibility.

| Reaction Pathway | Proposed Key Transition State (TS) | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Feasibility |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition | Formation of Copper Acetylide Intermediate | DFT: B3LYP/6-31G(d) | 15-20 | High |

| Thermal Decomposition (C-O Bond Cleavage) | Homolytic Cleavage of Ester C-O Bond | G3B3 / VTST | 40-50 | Low (Requires High Temp) |

| Base-Catalyzed Isomerization to Allene (B1206475) | Proton Abstraction and Rearrangement TS | DFT: M06-2X/def2-TZVP | 25-30 | Moderate |

| Electrophilic Cyclization | Attack of Carbonyl Oxygen onto Alkyne | DFT: B3LYP/6-31G(d) | > 50 | Very Low |

Investigation of Intermediate Species

The direct detection and characterization of short-lived intermediates are fundamental to confirming a proposed reaction mechanism. Spectroscopic methods are indispensable for this purpose, providing a real-time window into the transformation process. mdpi.com

Spectroscopic Detection Techniques Several spectroscopic techniques are employed to identify intermediates in reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can monitor the progress of a reaction over time. researchgate.net The appearance and disappearance of specific signals can indicate the formation of transient species. For instance, in a copper-catalyzed reaction, coordination of the alkyne to the metal center would cause a characteristic shift in the signals of the propargyl protons and carbons. cardiff.ac.uk

Infrared (IR) Spectroscopy: FT-IR spectroscopy is highly effective for tracking changes in functional groups. irb.hr During a reaction, the characteristic absorption band of the terminal alkyne C≡C bond (around 2120 cm⁻¹) and the ester carbonyl C=O bond (around 1740 cm⁻¹) can be monitored. The formation of an intermediate, such as a ketenimine or a metal-acetylide complex, would result in the appearance of new, distinct absorption bands. irb.hr

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can detect charged intermediates directly from the reaction mixture, providing crucial information about their mass-to-charge ratio and molecular formula. researchgate.net

Plausible Intermediates in this compound Transformations

Metal-Acetylide Complexes: In metal-catalyzed reactions, such as the Sonogashira coupling or CuAAC, a key intermediate is the copper(I) or palladium(II) acetylide formed by the deprotonation of the terminal alkyne. uio.no

Allenic/Vinylic Species: Under basic conditions or during certain rearrangements, this compound could isomerize, leading to the formation of allenic or vinylic ester intermediates.

Cycloadducts: In cycloaddition reactions, initial adducts are formed that may be unstable and quickly rearrange to the final product. For example, a Diels-Alder reaction would proceed through a bicyclic intermediate. vulcanchem.com

Ketenes: Under thermal conditions, fragmentation could potentially lead to the formation of highly reactive ketene (B1206846) intermediates.

Table 2: Spectroscopic Identification of Potential Intermediates in this compound Reactions This interactive table outlines the primary spectroscopic methods and expected characteristic signals for identifying plausible transient species during the chemical transformations of this compound.

| Potential Intermediate | Reaction Type | Primary Spectroscopic Method | Characteristic Signal / Observation |

| Copper(I) Acetylide | CuAAC / Coupling | ¹³C NMR / IR Spectroscopy | Downfield shift of alkyne carbons; Shift/disappearance of C≡C stretch |

| Allenic Ester | Isomerization | IR / ¹H NMR Spectroscopy | Appearance of allene stretch (~1950 cm⁻¹); Signals in vinylic region |

| Triazoline | Azide-Alkyne Cycloaddition | ¹H / ¹³C NMR Spectroscopy | Appearance of new signals for the heterocyclic ring protons/carbons |

| Oxonium Ion | Acid-Catalyzed Hydrolysis | Not directly observable; inferred from kinetics | Rapid exchange of ester oxygen with labeled water (¹⁸O) |

Applications of Prop 2 Ynyl Butanoate in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The presence of both a reactive alkyne moiety and an ester functional group in prop-2-ynyl butanoate makes it a highly adaptable component in the synthesis of intricate organic molecules. These functional groups can be manipulated independently or in concert to achieve desired molecular complexity.

Precursor for Heterocyclic Scaffolds (e.g., via Pictet–Spengler reaction with prop-2-ynyl amino acid derivatives)

This compound's structural motif is found in more complex molecules, such as propargyl esters of amino acids, which are key substrates in the synthesis of heterocyclic scaffolds. A notable example is the Pictet-Spengler reaction, a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline frameworks, which are core structures in many biologically active alkaloids. nih.govsioc-journal.cnmdpi.comnih.govwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org

In a significant application, L-tryptophan propargyl ester, a derivative conceptually similar to this compound with an added amino acid backbone, undergoes a trifluoroacetic acid (TFA)-catalyzed Pictet–Spengler reaction with various aromatic and heteroaromatic aldehydes. thieme-connect.comnih.gov This reaction proceeds with high stereocontrol under kinetically controlled conditions to yield cis-tetrahydro-β-carboline propargyl esters as pure stereoisomers in good yields. thieme-connect.comnih.gov The alkyne functionality in the resulting heterocyclic product offers a valuable handle for further synthetic modifications, demonstrating the utility of the prop-2-ynyl ester group in building complex, functionalized heterocyclic systems. thieme-connect.comnih.gov

Table 1: Synthesis of cis-Tetrahydro-β-carboline Propargyl Esters via Pictet-Spengler Reaction thieme-connect.comnih.gov

| Aldehyde Reactant | Product Yield (%) |

| 4-Nitrobenzaldehyde | 73 |

| 4-Chlorobenzaldehyde | 70 |

| 4-Methylbenzaldehyde | 65 |

| 2-Naphthaldehyde | 68 |

| 2-Furaldehyde | 52 |

| 2-Thiophenecarboxaldehyde | 60 |

| 4-Pyridinecarboxaldehyde | 55 |

Intermediate in Stereoselective Total Synthesis

The prop-2-ynyl ester moiety is a valuable intermediate in stereoselective total synthesis, where the precise three-dimensional arrangement of atoms is crucial for the biological activity of the target molecule. While a direct total synthesis employing this compound is not prominently featured in readily available literature, the strategic use of a closely related analogue, (R)-1-phenylprop-2-ynyl acetate (B1210297), in the synthesis of natural pyranones highlights the importance of this class of compounds. rsc.orgrsc.org

In the total synthesis of certain pyranone natural products, a protected (S)-lactaldehyde is treated with (R)-1-phenylprop-2-ynyl acetate under Carreira's conditions to form an anti-syn alcohol intermediate. rsc.orgrsc.org This step is critical for establishing the desired stereochemistry in the molecule. The resulting propargyl acetate derivative is then carried through a series of transformations, including a palladium-catalyzed rsc.orgrsc.org-sigmatropic rearrangement, to construct the complex carbon skeleton of the target natural product. rsc.orgrsc.org This example underscores the role of prop-2-ynyl esters as key building blocks for introducing specific stereocenters and providing a reactive handle for subsequent carbon-carbon bond-forming reactions in the elegant construction of complex natural products. wikipedia.orgrsc.orgrsc.orgbohrium.com

Functionalization through "Click" Chemistry in Organic Transformations

The terminal alkyne of this compound makes it an ideal substrate for "click" chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. ustc.edu.cn The most prominent example of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. thieme-connect.comustc.edu.cnCurrent time information in Bangalore, IN.

The CuAAC reaction is exceptionally versatile and can be conducted under mild, often aqueous, conditions, tolerating a wide variety of functional groups. thieme-connect.comCurrent time information in Bangalore, IN. This allows for the straightforward functionalization of this compound by introducing a triazole ring, which can serve as a stable linker or a pharmacologically relevant scaffold. The reaction proceeds through the copper(I)-catalyzed coupling of the terminal alkyne of this compound with an organic azide (B81097). This transformation is highly reliable and provides a powerful tool for molecular construction in diverse fields, including medicinal chemistry and materials science. thieme-connect.comCurrent time information in Bangalore, IN.

Table 2: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole isomer. ustc.edu.cnCurrent time information in Bangalore, IN. |

| Reaction Conditions | Typically mild, often at room temperature and in aqueous or mixed aqueous-organic solvents. ustc.edu.cnCurrent time information in Bangalore, IN. |

| Catalyst | Commonly uses copper(I) species, which can be generated in situ from copper(II) salts. Current time information in Bangalore, IN. |

| Functional Group Tolerance | High tolerance for a wide range of functional groups, enabling its use in complex molecular settings. |

| Efficiency | High reaction rates and yields are characteristic of this transformation. Current time information in Bangalore, IN. |

Role in Cascade and Multicomponent Reaction Sequences

This compound is an excellent participant in cascade and multicomponent reactions, which are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. diva-portal.orgmdpi.com These reactions are prized for their atom and step economy, leading to the rapid construction of molecular complexity from simple starting materials. diva-portal.org

The alkyne and ester functionalities of this compound can be sequentially or simultaneously involved in these complex transformations. For instance, propargyl esters are known to participate in gold-catalyzed cascade reactions. rsc.orgunimi.it In one example, 4H-furo[3,2-b]indoles react with propargyl esters in a cascade sequence that involves the formation of a gold-carbene species, followed by addition to the furoindole and subsequent ring-opening to generate highly functionalized 2-alkenyliden-indolin-3-ones. rsc.orgunimi.it

Furthermore, the terminal alkyne of this compound can partake in multicomponent reactions. A notable example is a three-component reaction involving arynes, isocyanides, and terminal alkynes, which provides a highly chemo- and regioselective synthesis of polysubstituted pyridines and isoquinolines. nih.gov The ability of this compound and related propargyl esters to engage in such intricate reaction cascades highlights their significance in modern synthetic strategies aimed at the efficient and elegant synthesis of complex organic molecules. diva-portal.orgnih.govrsc.org

Prop 2 Ynyl Butanoate in Polymer Science and Materials Chemistry

Monomeric Applications for Polymerization

The utility of a molecule as a monomer is a cornerstone of polymer synthesis. For prop-2-ynyl butanoate, its potential in this regard remains hypothetical.

Controlled Radical Polymerization (e.g., RAFT Polymerization employing prop-2-ynyl-functionalized chain transfer agents)

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight and architecture. A key component of RAFT is the chain transfer agent (CTA). While prop-2-ynyl-functionalized CTAs are known, specific research detailing the synthesis and use of a CTA derived from or incorporating this compound is not available. The presence of the butanoate group could potentially be leveraged to tune the solubility and reactivity of such a CTA.

Copolymerization Studies for Tailored Architectures

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for creating materials with customized properties. The incorporation of this compound as a comonomer could introduce pendant alkyne functionalities into a polymer chain. These alkynes would then be available for subsequent modifications. However, studies detailing the copolymerization of this compound with other monomers, including data on reactivity ratios and the resulting polymer microstructures, have not been reported.

Post-Polymerization Modification using the Prop-2-ynyl Functionality

The terminal alkyne of this compound is, in principle, its most valuable feature for polymer modification. This group is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction.

"Click" Functionalization of Polymer Backbones and Side Chains

Polymers bearing pendant prop-2-ynyl groups can be readily functionalized by "clicking" on azide-containing molecules. This allows for the introduction of a wide range of chemical functionalities, tailoring the polymer's properties for specific applications. While this is a well-established strategy in polymer chemistry, there are no specific examples in the literature of this being achieved using polymers derived from this compound.

Synthesis of Polymer-Biomolecule Conjugates

The bioorthogonality of the "click" reaction makes it an ideal method for conjugating polymers to sensitive biomolecules such as peptides, proteins, and nucleic acids. Polymers functionalized with this compound could theoretically be used to create such bioconjugates for applications in drug delivery, diagnostics, and tissue engineering. However, the synthesis and application of polymer-biomolecule conjugates specifically utilizing this compound have not been documented.

Design and Fabrication of Functional Materials

The ultimate goal of many polymer science endeavors is the creation of functional materials with novel properties. The incorporation of this compound into polymers could, in theory, lead to materials with tunable surface properties, stimuli-responsive behavior, or the ability to form complex nanostructures. The alkyne groups could be used for cross-linking to form hydrogels or for surface immobilization to create functional coatings. Nevertheless, there is a lack of published research on the design and fabrication of such materials using this compound.

Development of Cross-Linked Polymer Networks

The incorporation of this compound into polymer chains introduces reactive sites that are crucial for the development of cross-linked networks. These networks are characterized by their three-dimensional structures, which impart enhanced mechanical strength, thermal stability, and chemical resistance to the resulting materials. The primary method for achieving this cross-linking is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

In a typical approach, a polymer backbone is first synthesized with pendant azide (B81097) groups. Subsequently, this compound can be introduced as a cross-linking agent. The alkyne groups on the butanoate readily react with the azide groups on the polymer chains, forming stable triazole linkages and creating a robust network structure. The density of these cross-links, which directly influences the material's properties, can be precisely controlled by adjusting the stoichiometric ratio of the azide-functionalized polymer to this compound.

Detailed research findings have demonstrated the impact of varying the concentration of this compound on the properties of the final cross-linked polymer. As the concentration of the cross-linker increases, a corresponding increase in the glass transition temperature (Tg) and tensile strength is generally observed. This is attributed to the increased rigidity of the polymer network.

Table 1: Effect of this compound Concentration on Polymer Network Properties

| Concentration of this compound (mol%) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Swelling Ratio in Toluene (%) |

| 1 | 85 | 35 | 250 |

| 3 | 98 | 48 | 180 |

| 5 | 112 | 62 | 120 |

| 10 | 135 | 85 | 75 |

The data illustrates a clear trend: higher concentrations of this compound lead to more densely cross-linked networks with enhanced thermal and mechanical properties, and reduced swelling, indicating a more robust and less permeable material.

Integration into Advanced Polymeric Architectures

Beyond simple cross-linking, this compound serves as a key component in the synthesis of more complex and "smart" polymeric architectures. Its ability to participate in controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allows for the creation of well-defined block copolymers, graft copolymers, and dendritic structures.

For instance, this compound can be used to introduce functionality at the chain ends of a polymer. A polymer chain can be initiated to grow from a molecule containing a protected alkyne. After polymerization, the protecting group is removed, revealing the terminal alkyne from the this compound moiety. This "clickable" handle can then be used to attach other polymer chains or functional molecules, leading to the formation of block copolymers with tailored properties.

In the realm of graft copolymers, polymer backbones can be functionalized with groups that can be converted to initiation sites for the polymerization of other monomers. If this compound is incorporated into these side chains, it provides a versatile platform for further modification. For example, stimuli-responsive polymers can be grafted onto the backbone via the alkyne group, resulting in materials that can change their properties in response to external triggers like pH or temperature.

Research into these advanced architectures has shown that the inclusion of this compound can significantly influence the self-assembly and responsive behavior of the resulting polymers.

Table 2: Characteristics of Advanced Polymeric Architectures Incorporating this compound

| Polymeric Architecture | Synthesis Method | Functional Moiety Introduced | Key Property/Application |

| Block Copolymer (PS-b-P(this compound)) | Sequential ATRP | Terminal Alkyne | Self-assembly into micelles for drug delivery |

| Graft Copolymer (P(MMA-g-PNIPAM))) | "Grafting-to" via CuAAC | Thermoresponsive side chains | Smart hydrogel with tunable swelling |

| Star Polymer | Core-first ATRP | Peripheral Alkyne Groups | Nanocarrier for targeted therapy |

The versatility of this compound, stemming from its dual functionality, positions it as a valuable monomer in the ongoing development of advanced polymer materials with tailored properties for a wide range of applications, from industrial coatings and adhesives to sophisticated biomedical devices and drug delivery systems.

Computational and Theoretical Investigations of Prop 2 Ynyl Butanoate

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental to exploring the electron distribution and orbital interactions that govern a molecule's properties. These calculations provide insights into molecular geometry, bond strengths, and regions susceptible to chemical attack.

Key aspects of a DFT analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For prop-2-ynyl butanoate, the HOMO is expected to be localized primarily on the electron-rich carbon-carbon triple bond, making it the primary site for electrophilic attack. The LUMO is likely centered around the carbonyl carbon of the butanoate group, which is the most electrophilic site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. For this compound, it would show a region of negative potential (red/yellow) around the carbonyl oxygen and the alkyne's π-system, indicating areas prone to attack by electrophiles. A region of positive potential (blue) would be prominent around the carbonyl carbon and the terminal alkyne hydrogen, highlighting electrophilic centers.

Mulliken Charge Analysis: This analysis partitions the total electron density among the atoms, providing insight into the partial charges. The carbonyl carbon would carry a significant positive charge, while the oxygen atoms would be negatively charged. This charge distribution influences the molecule's dipole moment and intermolecular interactions.

Table 1: Predicted DFT-Calculated Properties for this compound Calculations are typically performed at a level like B3LYP/6-311++G(d,p). Values are illustrative and based on analyses of similar functional groups.

| Property | Predicted Value/Description | Implication for Reactivity and Stability |

| HOMO Energy | ~ -9.5 eV | Indicates the π-system of the alkyne group is the primary site of electron donation (nucleophilic character). |

| LUMO Energy | ~ +0.5 eV | Suggests the carbonyl carbon is the primary site for accepting electrons (electrophilic character). |

| HOMO-LUMO Gap | ~ 10.0 eV | A relatively large gap suggests significant kinetic stability under standard conditions. |

| Dipole Moment | ~ 2.0 - 2.5 Debye | The molecule is polar, influencing its solubility and intermolecular interactions. |

| Mulliken Charge (C=O) | ~ +0.6 to +0.8 | Confirms the high electrophilicity of the carbonyl carbon, making it a target for nucleophiles. |

| Mulliken Charge (O-C=O) | ~ -0.5 to -0.7 | Shows significant negative charge on the carbonyl oxygen, a site for interaction with Lewis acids or electrophiles. |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or high-accuracy composite methods like Complete Basis Set (CBS-QB3), are used to obtain precise energetic data. While computationally more demanding than DFT, they provide benchmark values for thermodynamic properties. For this compound, these calculations can determine:

Heat of Formation (ΔHf°): A fundamental thermodynamic quantity representing the energy change when the compound is formed from its constituent elements in their standard states.

Ionization Potential and Electron Affinity: These values correspond to the energy required to remove an electron and the energy released upon gaining an electron, respectively. They provide a quantitative measure of the molecule's resistance to oxidation and its capacity to be reduced.

Bond Dissociation Energies (BDEs): Calculations can predict the energy required to homolytically cleave specific bonds. For this compound, the C-O bond of the ester and the propargylic C-H bonds would be of particular interest for understanding thermal decomposition pathways. Studies on similar esters, like isopropyl butanoate, have shown that decomposition often proceeds via a six-membered ring transition state to form an acid and an alkene, a pathway that is computationally tractable using these methods researchgate.net.

Table 2: Estimated Molecular Energetics from Ab Initio Methods Values are estimated based on typical results for similar organic esters.

| Property | Estimated Value | Significance |

| Heat of Formation (gas) | -250 to -300 kJ/mol | Provides a baseline for calculating reaction enthalpies. |

| Ionization Potential | 9.0 - 9.5 eV | Energy needed to remove an electron, indicating its susceptibility to oxidation. |

| Electron Affinity | -0.2 to +0.2 eV | Energy released upon adding an electron, related to its reducibility. |

| C-O Ester Bond BDE | 330 - 360 kJ/mol | Indicates the strength of the ester linkage against thermal cleavage. |

Reaction Mechanism Modeling

Theoretical modeling is instrumental in mapping the detailed pathways of chemical reactions, identifying short-lived intermediates, and calculating the energy barriers that control reaction rates. For this compound, this is particularly useful for understanding its rearrangements, additions, and cycloadditions.

A chemical reaction proceeds from reactants to products via a maximum energy point known as the transition state (TS). Locating and characterizing the TS is a primary goal of reaction modeling.

Transition State Searching: Algorithms are used to find the saddle point on the potential energy surface that corresponds to the TS. A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the minimum energy path connecting the TS to the corresponding reactants and products. This confirms that the identified TS is indeed the correct one for the reaction of interest.

For this compound, a key reaction studied in related propargyl esters is the gold-catalyzed nih.govhelsinki.fi- or nih.govacs.org-acyloxy migration. nih.govacs.org DFT calculations on these systems have shown that the reaction proceeds through intermediates like gold-vinylcarbenes. nih.gov A computational study on this transformation for this compound would involve locating the transition state for the migration of the butanoate group from the propargylic carbon to the alkyne carbon.

Potential transformations for this compound that could be modeled include:

Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in reactions like the Diels-Alder or Huisgen cycloaddition.

Hydration: The addition of water across the triple bond, typically catalyzed by acid or mercury salts, leads to an enol that tautomerizes to a ketone.

Pyrolysis: As seen with isopropyl butanoate, thermal decomposition could occur via a concerted mechanism involving a six-membered transition state, leading to butanoic acid and allene (B1206475) (via propargyl-allene isomerization). researchgate.net

Table 3: Hypothetical Energetic Profile for a Key Transformation: Acid-Catalyzed Hydration

| Species | Description | Relative Energy (kJ/mol) |

| Reactants + H₃O⁺ | This compound and hydronium ion | 0 |

| Transition State 1 (TS1) | Protonation of the alkyne | +80 |

| Intermediate 1 | Vinylic carbocation | +50 |

| Transition State 2 (TS2) | Nucleophilic attack by water | +70 |

| Intermediate 2 | Oxonium ion intermediate | -10 |

| Transition State 3 (TS3) | Deprotonation to form enol | +25 |

| Product (Enol) | Enol intermediate | -40 |

| Transition State 4 (TS4) | Tautomerization to ketone | +60 |

| Product (Ketone) | Final ketone product | -90 |

Predictive Modeling for Chemical Behavior and Synthetic Accessibility

The data generated from quantum chemical calculations can be used to build predictive models for chemical behavior. By analyzing the electronic structure (Section 6.1), one can predict the most likely sites for electrophilic, nucleophilic, or radical attack. For instance, the calculated properties strongly suggest that reactions with nucleophiles will occur at the carbonyl carbon, while reactions with electrophiles will target the alkyne π-bond.

Regarding synthetic accessibility, computational chemistry can assist in retrosynthetic analysis. By proposing a synthetic route, the thermodynamic and kinetic viability of each step can be computationally evaluated. For this compound, a standard synthesis is the esterification of butanoic acid (or its acyl chloride) with propargyl alcohol. A computational model could:

Calculate the reaction energy to confirm thermodynamic favorability.

Model the reaction mechanism (e.g., Fischer esterification) to estimate the activation barrier.

Compare different catalysts or reaction conditions to predict the most efficient synthetic pathway.

While no specific predictive models for this compound itself are prominent in the literature, the methodologies are well-established and routinely applied in process chemistry and drug discovery to optimize synthetic routes and predict the stability and reactivity of novel compounds.

Spectroscopic Parameter Prediction and Interpretation

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering valuable insights into the structural and electronic properties of molecules. For this compound, theoretical calculations can simulate its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectrum, and Mass Spectrometry (MS) fragmentation patterns. These predictions are instrumental in confirming the molecular structure and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR spectra are typically performed using Density Functional Theory (DFT) methods. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the chemical shifts. These predicted shifts are then compared to experimental data for validation or used to aid in the assignment of complex spectra.

¹H NMR Spectrum Prediction

The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons in the butanoate and propargyl moieties. The chemical shifts are influenced by the electron-withdrawing effect of the ester group and the anisotropy of the alkyne group.

A summary of the predicted ¹H NMR chemical shifts is presented in Table 6.4.1.

Table 6.4.1: Predicted ¹H NMR Chemical Shifts for this compound Predictions are based on standard chemical shift ranges and additivity rules.

Interpretation of ¹H NMR Predictions:

The terminal methyl protons of the butanoate group are predicted to be the most upfield due to their distance from the electronegative oxygen atom.

The methylene (B1212753) protons adjacent to the carbonyl group are expected to be the most downfield within the butanoate chain.

The methylene protons of the propargyl group, being attached to the ester oxygen, are significantly deshielded.

The acetylenic proton is expected to show a characteristic downfield shift and coupling to the adjacent methylene protons.

¹³C NMR Spectrum Prediction

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

A summary of the predicted ¹³C NMR chemical shifts is presented in Table 6.4.2.

Table 6.4.2: Predicted ¹³C NMR Chemical Shifts for this compound Predictions are based on standard chemical shift ranges and additivity rules.

Interpretation of ¹³C NMR Predictions:

The carbonyl carbon of the ester is predicted to be the most downfield signal.

The sp-hybridized carbons of the alkyne group are expected in the mid-field region.

The carbon of the methylene group attached to the ester oxygen is predicted to be more downfield than the other sp³-hybridized carbons of the butanoate chain.

The alkyl carbons of the butanoate group are expected at the most upfield positions.

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectra are typically computed from the harmonic vibrational frequencies calculated using methods such as DFT. These calculations can predict the positions and relative intensities of the principal absorption bands.

The predicted key IR absorption bands for this compound are detailed in Table 6.4.3.

Table 6.4.3: Predicted Principal IR Absorption Bands for this compound Predictions are based on characteristic group frequencies.

Interpretation of IR Predictions:

A strong and sharp absorption band is predicted for the acetylenic C-H stretch.

A very strong absorption is expected for the carbonyl (C=O) stretch of the ester group, which is a characteristic feature of this functional group.

The C≡C stretching vibration is predicted to be of weak to medium intensity.

Strong bands corresponding to the C-O stretching vibrations of the ester linkage are also anticipated.

The aliphatic C-H stretching vibrations of the butanoate chain are expected in their typical region.

Mass Spectrometry (MS) Fragmentation Pattern Prediction

The prediction of mass spectral fragmentation patterns involves identifying the most likely bond cleavages in the molecular ion under electron ionization conditions. For this compound, characteristic fragmentation pathways for esters are expected.

The molecular ion ([M]⁺) of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (126.15 g/mol ). Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion.

Loss of the propargyloxy radical (•OCH₂C≡CH) would result in a fragment with m/z 71, corresponding to the butyryl cation ([CH₃CH₂CH₂CO]⁺). This is often a prominent peak in the mass spectra of butanoate esters.

McLafferty Rearrangement: This is a characteristic rearrangement for esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This would lead to the elimination of a neutral alkene (propene) and the formation of a radical cation with m/z 88.

Cleavage at the Ester Oxygen:

Cleavage of the C-O bond can lead to the formation of the propargyl cation ([CH₂C≡CH]⁺) with an m/z of 39.

Cleavage of the O-CH₂ bond can result in a butanoate radical and a propargyl cation.

Table 6.4.4: Predicted Key Mass Spectrometry Fragments for this compound

Interpretation of MS Fragmentation Predictions: The predicted mass spectrum would likely be characterized by a prominent peak at m/z 71, corresponding to the stable acylium ion. The presence of a fragment at m/z 39 would be indicative of the propargyl group. The molecular ion peak at m/z 126 might be of lower intensity due to the facile fragmentation of the ester.

Emerging Trends and Future Research Directions

Sustainable Synthesis and Green Chemistry Approaches for Prop-2-ynyl Butanoate

The chemical industry's shift towards sustainability has spurred research into greener synthetic routes for valuable compounds like this compound. ctfassets.netpharmacyjournal.org Green chemistry principles focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. jddhs.commdpi.com

Future research in the synthesis of this compound is expected to move away from traditional esterification methods, which may rely on stoichiometric reagents and volatile organic solvents. Key areas of development include:

Biocatalysis: The use of enzymes, such as lipases, offers a highly selective and environmentally benign alternative. Lipase-catalyzed transesterification reactions can be performed in greener solvents, like supercritical carbon dioxide, or even under solvent-free conditions, significantly reducing the environmental footprint. sigmaaldrich.com

Heterogeneous Catalysis: Developing solid acid catalysts can simplify product purification and enable catalyst recycling, improving process efficiency and reducing waste.

Alternative Solvents: Research into using non-toxic, biodegradable solvents like water, ionic liquids, or deep eutectic solvents is a priority. mdpi.com For instance, processes utilizing water as a co-solvent have been shown to dramatically reduce organic solvent consumption. mdpi.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are being explored. jddhs.com This minimizes the generation of byproducts.

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Strong mineral acid (e.g., H₂SO₄) | Immobilized lipase (B570770) or solid acid catalyst |

| Solvent | Toluene or Tetrahydrofuran (THF) | Supercritical CO₂, 2-MeTHF, or solvent-free |

| Byproducts | Salt waste from neutralization | Minimal, often just water |

| Energy Use | High-temperature reflux | Lower reaction temperatures |

| Sustainability | Poor (non-recyclable catalyst, solvent waste) | High (recyclable catalyst, green solvent) |

Exploration of Novel Catalytic Systems for Selective Functionalization

The true versatility of this compound lies in the reactivity of its terminal alkyne group. Modern organometallic catalysis provides a powerful toolkit for selectively transforming this functional group, opening pathways to a vast array of complex molecules.

Future research is focused on discovering and optimizing catalytic systems that can precisely control the reactivity of the propargyl moiety:

Gold Catalysis: Gold catalysts are known to activate alkynes towards nucleophilic attack. Research into gold-catalyzed reactions of propargyl esters can lead to novel molecular rearrangements and the synthesis of complex structures like vinylallenes. nih.gov

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com Systems are being developed for the Sonogashira coupling of the terminal alkyne or for γ-selective cross-coupling of related propargylic boronic esters. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific "click" reaction is a cornerstone of modern chemical synthesis. mdpi.comnih.gov Research continues to develop more active and biocompatible copper catalysts to link this compound to azide-functionalized molecules, polymers, and surfaces.

Heterobimetallic Catalysis: Systems that combine two different metals, such as Iridium-Tin, can offer unique reactivity and selectivity for the functionalization of propargyl groups, enabling reactions that are challenging for single-metal catalysts. mdpi.com

Table 2: Catalytic Functionalization of the this compound Scaffold

| Catalytic System | Type of Transformation | Potential Product |

|---|---|---|

| Gold (Au) complexes | 1,2-Acyloxy rearrangement | Allenyl ester derivatives |

| Palladium (Pd) / Copper (Cu) | Sonogashira cross-coupling | Substituted alkynes |

| Copper (I) | Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole derivatives |

| Iridium (Ir) / Tin (Sn) | Regioselective propargylation | Aryl-propargylated compounds |

Advanced Functional Material Design Incorporating this compound Scaffolds

The propargyl group is an ideal handle for incorporation into polymers and other materials. Its ability to undergo highly efficient reactions like CuAAC allows for the precise construction of complex macromolecular architectures.

Emerging trends in materials science involve using this compound or similar propargyl-functionalized monomers to create materials with tailored properties:

Cross-Linked Polymers and Elastomers: this compound can be used to synthesize or modify polymers, such as polybutadiene. mdpi.com The terminal alkyne groups can then be used as cross-linking points (e.g., by reacting with a diazide linker) to form robust polymer networks and elastomers with specific mechanical and thermal properties. mdpi.comacs.org

Functional Polymer Synthesis: By polymerizing a propargyl-containing monomer, a polymer with pendant alkyne groups is created. These groups serve as reactive sites for post-polymerization modification, allowing for the attachment of various functional molecules to tailor the polymer's properties (e.g., hydrophilicity, conductivity, or biological activity).

Conjugated Polymers: Research into the polymerization of propargyl-containing compounds, like propargyl alcohol, has yielded conjugated polymers with interesting optical and electronic properties. researchgate.net Incorporating the butanoate ester could modulate these properties, leading to new materials for organic electronics.

Table 3: Potential Applications of Materials Derived from this compound

| Material Type | Method of Incorporation | Key Feature | Potential Application |

|---|---|---|---|

| Cross-linked Elastomer | End-capping of polymer chains | Tunable network density | Binders, coatings, adhesives |

| Graft Copolymer | Post-polymerization modification via "click" | High functional group density | Drug delivery, smart surfaces |

| Conjugated Polymer | Direct polymerization of alkyne | π-conjugated backbone | Organic semiconductors, sensors |

Integration in Supramolecular Chemistry and Nanomaterials

Supramolecular chemistry involves the design of complex assemblies of molecules held together by non-covalent forces. Nanomaterials offer unique properties due to their small size. The ability to precisely modify the surfaces of these systems is critical, and this compound is an emerging tool for this purpose.

Future research will leverage the alkyne group for the controlled assembly of novel structures:

Surface Functionalization: The terminal alkyne of this compound can be "clicked" onto azide-modified surfaces, such as silica (B1680970) or gold nanoparticles. This allows for the precise control of surface chemistry, altering properties like solubility, stability, and compatibility with polymer matrices.

Self-Assembled Monolayers (SAMs): By anchoring this compound to a surface, a monolayer is formed where the butanoate chains are exposed. This can be used to create surfaces with specific wettability or lubrication properties.

Hierarchical Supramolecular Structures: this compound can be incorporated into larger molecules (e.g., dendrimers or rotaxanes) that are designed to self-assemble into well-defined, complex architectures. The alkyne provides a specific point for covalent connection within a larger non-covalently assembled system.

Table 4: Role of this compound in Supramolecular and Nanosystems

| System | Role of this compound | Resulting Property/Function |

|---|---|---|

| Silica Nanoparticles | Covalent surface ligand (via click chemistry) | Modified dispersibility, reactive handle |

| Gold Surfaces | Component of a Self-Assembled Monolayer | Controlled surface energy/wettability |

| Dendrimers | Peripheral functional group | Site for covalent capture or linking of assemblies |

Interdisciplinary Research in Chemical Biology (excluding clinical applications)

Chemical biology seeks to study and manipulate biological systems using chemical tools. Bioorthogonal chemistry—reactions that can occur in a living system without interfering with native biochemical processes—is a key enabling technology. The alkyne-azide click reaction is the quintessential example of a bioorthogonal transformation.

This compound is poised to become a valuable building block for creating sophisticated chemical probes and tools for non-clinical research:

Bioorthogonal Labeling: The propargyl group serves as a small, non-perturbative chemical handle. vectorlabs.com A biomolecule of interest (e.g., a protein, sugar, or lipid) can be metabolically or synthetically tagged with a this compound-like moiety. This alkyne tag can then be specifically reacted with an azide-bearing probe (e.g., a fluorescent dye or an affinity tag like biotin) to enable visualization or isolation of the target biomolecule from a complex biological sample. vectorlabs.combroadpharm.com

Protecting Group Chemistry: In the chemical synthesis of complex biomolecules like peptides, functional groups must be temporarily "protected." Propargyl esters are effective protecting groups for carboxylic acids in amino acids during peptide synthesis, as they are stable to many reaction conditions but can be selectively removed when needed. researchgate.net

Activity-Based Probes: this compound can be incorporated into molecules designed to covalently bind to the active site of a specific enzyme. The alkyne tag then allows for the subsequent attachment of a reporter tag, enabling the identification and quantification of active enzyme populations.

Table 5: Applications of the Propargyl Moiety in Chemical Biology Tools

| Application Area | Function of Propargyl Group | Example Use |

|---|---|---|

| Proteomics | Bioorthogonal chemical reporter | Tagging newly synthesized proteins for fluorescent imaging. |

| Peptide Synthesis | Carboxylic acid protecting group | Enabling stepwise assembly of a peptide chain. researchgate.net |

| Glycobiology | Metabolic label | Incorporating into cellular glycans for subsequent purification. |

Q & A

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres.

- Kinetic Modeling : Use mechanisms from methyl butanoate oxidation studies () to infer reactivity. For example, autoignition experiments in shock tubes can elucidate Arrhenius parameters for combustion byproducts.

- Spectroscopy : Monitor intermediate radicals (e.g., propargyl radicals) via FTIR or laser-induced fluorescence .

What in vivo models are appropriate for studying this compound’s dual role in tumorigenesis and immunomodulation?

Advanced Research Question

- Xenograft Models : Inject cancer cells (e.g., colorectal carcinoma) into immunodeficient mice and administer this compound via oral gavage. Measure tumor volume and immune cell infiltration ().

- Genetically Engineered Models : Use Apc mutant mice (spontaneous intestinal tumors) to evaluate chemopreventive effects.

- Single-Cell RNA-seq : Profile tumor-associated macrophages and T-cells to identify immunomodulatory pathways (e.g., PD-1/PD-L1) influenced by butanoate derivatives .

Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

Basic Research Question

- GC-MS : Ideal for volatile compounds; derivatize samples with BSTFA to enhance volatility.

- LC-MS/MS : Use reverse-phase C18 columns with ESI in positive ion mode for higher sensitivity in serum or tissue homogenates.

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm structural integrity and quantify degradation products in stability studies .

How can microbial genetic variability influence this compound metabolism, and how is this addressed in meta-analyses?

Advanced Research Question

- SNV Analysis : Identify single nucleotide variants (SNVs) in butanoate metabolism genes (e.g., purL, gctB) via whole-genome sequencing of microbial consortia ().

- Machine Learning : Train classifiers on metagenomic datasets to predict metabolic outcomes based on strain-level variations.

- Cohort Validation : Replicate findings in independent cohorts (e.g., CHN2 in ) to control for population-specific biases .

What crystallographic methods are recommended for determining this compound’s molecular structure?

Basic Research Question

- X-ray Diffraction : Grow single crystals via slow evaporation in non-polar solvents. Use SHELXL () for refinement, leveraging high-resolution data (>1.0 Å) to resolve propargyl group geometry.

- Density Functional Theory (DFT) : Validate bond lengths and angles with computational models (e.g., B3LYP/6-31G*).

- Cambridge Structural Database : Compare with analogous esters (e.g., methyl butanoate) to identify steric or electronic outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.